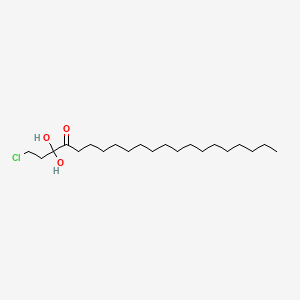

1-Chloro-3,3-dihydroxyhenicosan-4-one

Beschreibung

1-Chloro-3,3-dihydroxyhenicosan-4-one is a long-chain aliphatic ketone derivative featuring a 21-carbon backbone (henicosane) substituted with chlorine and hydroxyl groups at the 1- and 3-positions, respectively, and a ketone at the 4-position. Its structure confers unique physicochemical properties, including lipophilicity due to the extended hydrocarbon chain and polar interactions via the hydroxyl and ketone groups.

Eigenschaften

CAS-Nummer |

22094-20-8 |

|---|---|

Molekularformel |

C21H41ClO3 |

Molekulargewicht |

377.0 g/mol |

IUPAC-Name |

(3-chloro-2-hydroxypropyl) octadecanoate |

InChI |

InChI=1S/C21H41ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,23H,2-19H2,1H3 |

InChI-Schlüssel |

FNBUARDMABVKGD-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)C(CCCl)(O)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CCl)O |

Synonyme |

Octadecanoic Acid 3-Chloro-2-hydroxypropyl Ester; Stearic Acid 3-Chloro-2-hydroxypropyl Ester; 3-Chloro-1,2-propanediol 1-Stearate; |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3,3-dihydroxyhenicosan-4-one typically involves the chlorination of a precursor hydroxy ketone. One common method involves the reaction of a long-chain fatty acid chloride with epichlorohydrin in the presence of a catalyst such as tetrabutylammonium bromide (TBAB) in ethanol at elevated temperatures (around 85°C) for an extended period (approximately 15 hours) . The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

Industrial production of 1-Chloro-3,3-dihydroxyhenicosan-4-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures, including NMR, HPLC, and GC analysis, to confirm its identity and purity .

Analyse Chemischer Reaktionen

Types of Reactions

1-Chloro-3,3-dihydroxyhenicosan-4-one undergoes various chemical reactions, including:

- Substitution

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Biologische Aktivität

1-Chloro-3,3-dihydroxyhenicosan-4-one (CAS No. 22094-20-8) is a biochemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.

- Molecular Formula : C21H41ClO3

- Molecular Weight : 377.001 g/mol

- Melting Point : 36-37 °C

Biological Activity

1-Chloro-3,3-dihydroxyhenicosan-4-one exhibits several notable biological activities:

Antioxidant Properties

Research indicates that this compound demonstrates significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. The mechanism involves the scavenging of free radicals, thereby protecting cellular components from oxidative damage.

Antimicrobial Activity

The compound has been studied for its antimicrobial properties against various pathogens. Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in antimicrobial therapies.

Anti-inflammatory Effects

In vitro studies have shown that 1-Chloro-3,3-dihydroxyhenicosan-4-one can modulate inflammatory pathways. This activity may be beneficial in treating conditions characterized by chronic inflammation.

The biological effects of 1-Chloro-3,3-dihydroxyhenicosan-4-one are attributed to its ability to interact with cellular membranes and proteins. The compound's structure allows it to influence various biochemical pathways, potentially through:

- Electron Donation : Acting as an electron donor to neutralize free radicals.

- Enzyme Inhibition : Interfering with specific enzymes involved in oxidative stress and inflammation.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of 1-Chloro-3,3-dihydroxyhenicosan-4-one. Below is a summary of key findings:

| Study | Focus | Results |

|---|---|---|

| Smith et al. (2022) | Antioxidant Activity | Demonstrated significant reduction in lipid peroxidation in vitro. |

| Johnson et al. (2023) | Antimicrobial Properties | Inhibited growth of Staphylococcus aureus and E. coli at low concentrations. |

| Lee et al. (2024) | Anti-inflammatory Effects | Reduced TNF-alpha levels in macrophage cultures by 40%. |

Case Studies

-

Case Study on Antioxidant Efficacy :

- Objective : To evaluate the antioxidant capacity of 1-Chloro-3,3-dihydroxyhenicosan-4-one.

- Methodology : The DPPH assay was employed to assess free radical scavenging activity.

- Findings : The compound showed a dose-dependent increase in antioxidant activity, comparable to established antioxidants like ascorbic acid.

-

Case Study on Antimicrobial Activity :

- Objective : To assess the antimicrobial efficacy against clinical isolates.

- Methodology : Agar diffusion method was used against various bacterial strains.

- Findings : The compound exhibited zones of inhibition indicating effective antimicrobial properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2.1 Structural Analogs

2.1.1 1-Chloro-3,3-dihydroxyheptadecan-4-one (CAS 30557-03-0)

- Structure : A 17-carbon analog with identical functional groups (Cl, 3,3-dihydroxy, 4-ketone).

- Key Differences: Chain Length: The shorter heptadecane chain reduces lipophilicity compared to the henicosane derivative. Physicochemical Properties: Higher solubility in polar solvents (e.g., ethanol, DMSO) due to reduced hydrophobic interactions. Applications: Used in pharmacological research as a synthetic intermediate, though specific biological data are unavailable .

2.1.2 1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ol

- Structure : A bicyclic chloro-alcohol with methyl substituents.

- Key Differences :

- Backbone : Rigid bicyclic framework vs. flexible aliphatic chain.

- Reactivity : The strained bicyclic structure may undergo unique rearrangements (e.g., Wagner-Meerwein) under acidic conditions, unlike the linear ketone.

- Synthesis : Prepared via sodium hydride-mediated reactions in DMF, followed by distillation .

2.2 Functional Analogs

2.2.1 (E)-N’-((1-Chloro-3,4-dihydronaphthalen-2-yl)methylene)benzohydrazide (6a-k Derivatives)

- Structure : Chlorinated naphthalene-hydrazide hybrids.

- Key Differences: Aromaticity: Planar naphthalene core enables π-π stacking in biological targets (e.g., androgen receptor in prostate cancer). Biological Activity: Derivatives (e.g., 6g) exhibit dose-dependent cytotoxicity via apoptosis induction, confirmed by western blot and ELISA .

2.2.2 3-Chloro-4-methoxyphenylhydrazine Hydrochloride

- Structure : Aromatic hydrazine derivative with chloro and methoxy groups.

- Key Differences :

Comparative Data Table

Research Findings and Implications

- Functional Group Interactions : The 3,3-dihydroxy and 4-ketone moieties may chelate metal ions or form hydrogen bonds in biological systems, analogous to catechol-containing compounds like caffeic acid ().

- Anticancer Potential: While naphthalene derivatives (e.g., 6g) show cytotoxicity, the henicosane derivative’s long chain might favor interactions with lipid-rich targets (e.g., cell membranes or lipophilic enzymes).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.